BMS-193885, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester, is a potent and selective antagonist of the neuropeptide Y1 receptor (Y1R). [, ] Neuropeptide Y (NPY) is a neurotransmitter widely distributed in the central and peripheral nervous systems and is involved in various physiological functions, including appetite regulation, anxiety, stress response, and cardiovascular control. [] BMS-193885 has been primarily used as a pharmacological tool in preclinical studies to investigate the role of Y1R in various physiological and pathological conditions.
While the provided abstracts do not detail the synthesis of BMS-193885, the paper titled "Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors" [] likely contains information on the synthesis of both the compound and its radiolabeled analog for use in Positron Emission Tomography (PET) imaging studies.
The molecular structure of BMS-193885 has been elucidated, and its interaction with the human neuropeptide Y Y1 receptor has been studied using crystallography. [] The paper "The Crystal Structure of Human Neuropeptide Y Y1 Receptor with BMS-193885" [] likely provides detailed insights into the binding site, key interactions, and structural features important for its antagonistic activity. Understanding the structural basis of its binding is crucial for designing more potent and selective Y1R antagonists.
BMS-193885 acts as a competitive antagonist at the Y1R. [] By binding to Y1R, it blocks the binding of endogenous NPY, thereby inhibiting the downstream signaling pathways associated with Y1R activation. [] This mechanism makes BMS-193885 a valuable tool for studying the physiological and pharmacological effects mediated by Y1R activation.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6